

Application Notes and Protocols for Assessing [Lys8] Vasopressin Desglycinamide Activity In Vitro

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Compound of Interest

Compound Name: [Lys8] Vasopressin
Desglycinamide

Cat. No.: B12395548

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Introduction

[Lys8] Vasopressin Desglycinamide is a synthetic analog of the endogenous neurohypophysial hormone vasopressin. Vasopressin and its analogs exert a wide range of physiological effects by binding to and activating specific G-protein coupled receptors (GPCRs), namely the V1a, V1b, and V2 vasopressin receptors.^{[1][2]} The assessment of the in vitro activity of **[Lys8] Vasopressin Desglycinamide** is crucial for understanding its pharmacological profile, including receptor binding affinity, functional potency, and downstream signaling pathways.

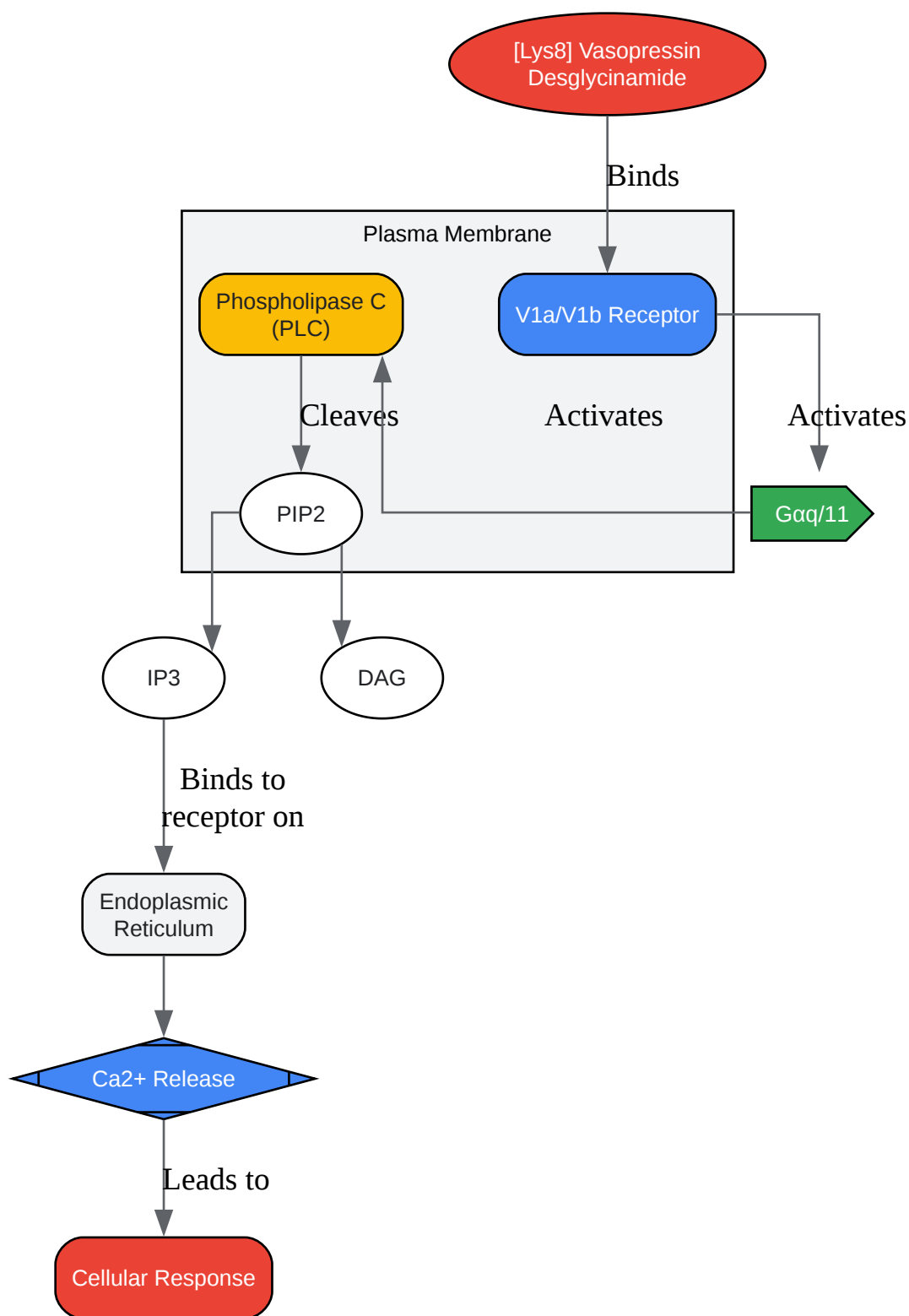
These application notes provide a comprehensive overview of the key in vitro assays to characterize the activity of **[Lys8] Vasopressin Desglycinamide**. Detailed protocols for receptor binding, second messenger functional assays (cAMP accumulation and calcium mobilization), and the relevant signaling pathways are described.

Vasopressin Receptor Signaling Pathways

The activity of **[Lys8] Vasopressin Desglycinamide** is mediated through its interaction with vasopressin receptors, which are coupled to distinct intracellular signaling cascades.

- **V1a and V1b Receptors:** These receptors are primarily coupled to Gαq/11 proteins. Upon agonist binding, Gαq/11 activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The subsequent increase in intracellular calcium concentration triggers various cellular responses.
- **V2 Receptor:** The V2 receptor is coupled to the Gαs protein. Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP) from ATP. cAMP then acts as a second messenger, activating protein kinase A (PKA) and initiating a downstream phosphorylation cascade that mediates the physiological response.

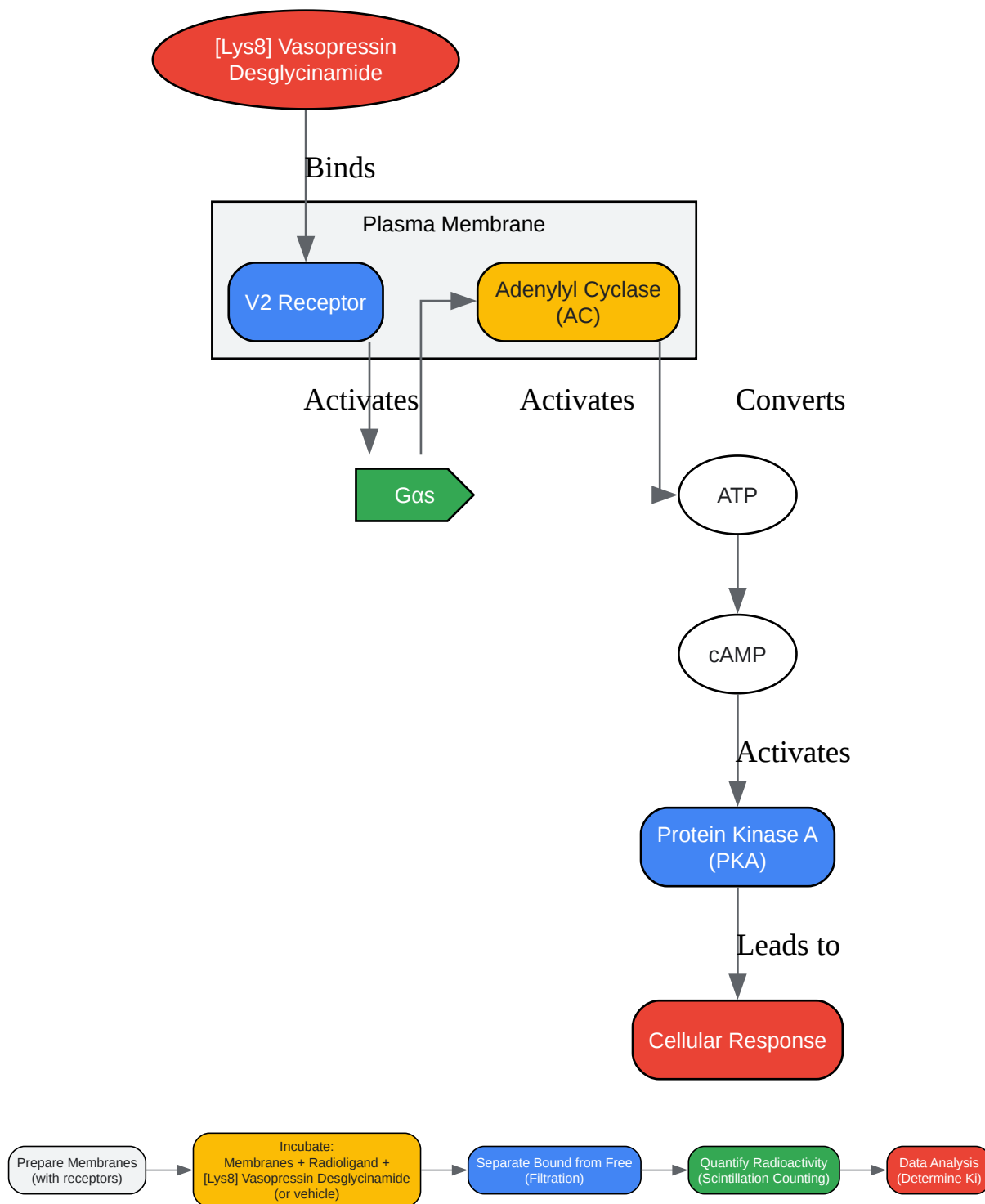
Diagram of V1a/V1b Receptor Signaling Pathway

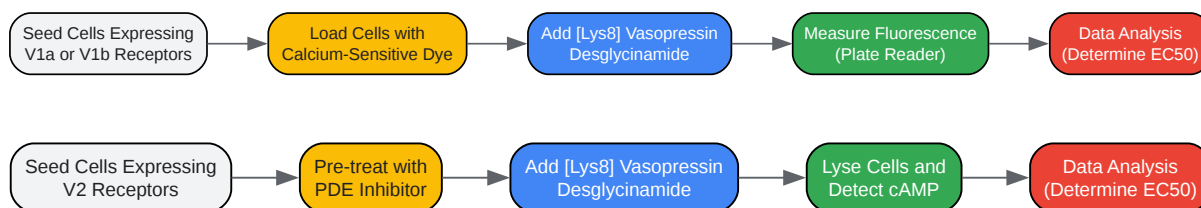


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Caption: V1a/V1b receptor signaling cascade.

Diagram of V2 Receptor Signaling Pathway





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References

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- 2. CV Pharmacology | Vasopressin Analogs [cvpharmacology.com]
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